molecular formula C20H20ClN3O B11190826 (4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone

(4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone

Cat. No.: B11190826
M. Wt: 353.8 g/mol
InChI Key: JOCRHNDLCFLPIO-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone is a complex organic compound that combines a benzylpiperidine moiety with a chloroimidazopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-chloroimidazo[1,2-a]pyridine core, which can be synthesized from 2-aminopyridine and α-bromoketones under specific conditions . The benzylpiperidine moiety can be introduced through nucleophilic substitution reactions, where the piperidine ring is benzylated using benzyl halides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloroimidazopyridine moiety can engage in hydrogen bonding and π-π stacking interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone is unique due to the combination of the benzylpiperidine and chloroimidazopyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different research fields, making it a valuable compound for further study.

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone

InChI

InChI=1S/C20H20ClN3O/c21-17-6-7-19-22-18(14-24(19)13-17)20(25)23-10-8-16(9-11-23)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2

InChI Key

JOCRHNDLCFLPIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN4C=C(C=CC4=N3)Cl

Origin of Product

United States

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